molecular formula C19H16BrN3O3 B14879746 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B14879746
M. Wt: 414.3 g/mol
InChI Key: IISXAPOATPUZPQ-UHFFFAOYSA-N
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Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and a methoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the bromophenyl group and the methoxyphenyl acetamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the phenyl ring.

Scientific Research Applications

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with molecular targets in biological systems. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The specific pathways involved would depend on the compound’s structure and the nature of its interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents on the phenyl rings. Examples include:

  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide
  • 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the bromophenyl group, in particular, may impart unique properties compared to other halogen-substituted derivatives.

Properties

Molecular Formula

C19H16BrN3O3

Molecular Weight

414.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C19H16BrN3O3/c1-26-16-4-2-3-15(11-16)21-18(24)12-23-19(25)10-9-17(22-23)13-5-7-14(20)8-6-13/h2-11H,12H2,1H3,(H,21,24)

InChI Key

IISXAPOATPUZPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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